molecular formula C10H10F3NO3 B13032361 (3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13032361
M. Wt: 249.19 g/mol
InChI Key: AAARRPPCGAEICC-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form the desired product.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketone derivatives, amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.

    Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the amino acid moiety.

    α-Trifluoromethylstyrene: This compound contains a trifluoromethyl group attached to a styrene moiety.

Uniqueness

(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is unique due to its combination of a chiral center, an amino acid backbone, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1

InChI Key

AAARRPPCGAEICC-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N

Origin of Product

United States

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